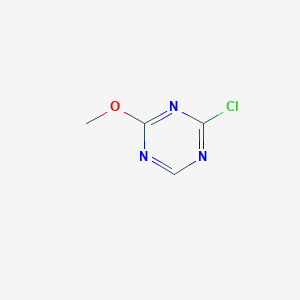

2-Chloro-4-methoxy-1,3,5-triazine

Übersicht

Beschreibung

2-Chloro-4-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a chlorine atom at the second position and a methoxy group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxy-1,3,5-triazine can be synthesized through various methods. One common approach involves the reaction of cyanuric chloride with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methoxy-1,3,5-triazine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine can yield an amino-substituted triazine, while reaction with a thiol can produce a thio-substituted triazine .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Peptide Coupling Reagent:

CMT is primarily used as a coupling reagent in peptide synthesis. Its ability to facilitate the formation of amide bonds while maintaining the optical purity of reactants makes it a preferred choice for synthesizing bioactive peptides. Compared to other coupling agents, CMT is cost-effective and exhibits high coupling efficiency .

2. Anticancer Agents:

Recent studies have shown that derivatives of CMT exhibit cytotoxic effects against various cancer cell lines. For instance, triazine derivatives bearing peptide groups have been synthesized and evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease treatment. Some compounds demonstrated IC50 values as low as 0.051 µM for AChE inhibition .

3. Targeted Drug Delivery:

The design of hybrid molecules incorporating CMT derivatives has shown promise in targeted drug delivery systems for cancer therapy. These compounds can selectively induce apoptosis in cancer cells while minimizing effects on healthy tissues, making them candidates for further clinical evaluation .

Agrochemical Applications

CMT is also utilized in the agricultural sector as a herbicide and pesticide precursor. Its derivatives can be designed to target specific plant pathways, enhancing efficacy while reducing environmental impact.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the use of CMT in synthesizing a series of bioactive peptides. The efficiency of CMT as a coupling agent was compared with traditional methods, revealing that CMT yielded higher purity products with fewer side reactions.

Case Study 2: Anticancer Compound Development

In another investigation, triazine derivatives were synthesized and tested against human colon cancer cell lines (DLD-1 and HT-29). The most effective compound induced significant cytotoxicity and apoptosis, suggesting its potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 2-chloro-4-methoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties and activities. This reactivity makes it a versatile intermediate in the synthesis of bioactive molecules and other functional materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with an additional methoxy group at the sixth position.

2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chlorine atoms and one methoxy group, offering different reactivity and applications.

2,4,6-Trimethoxy-1,3,5-triazine: Fully substituted with methoxy groups, leading to distinct chemical properties.

Uniqueness

2-Chloro-4-methoxy-1,3,5-triazine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in the synthesis of various functional compounds, especially in the fields of pharmaceuticals and agrochemicals .

Biologische Aktivität

Overview

2-Chloro-4-methoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family, characterized by a triazine ring with a chlorine atom at the second position and a methoxy group at the fourth position. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The following sections will discuss its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom can be replaced by various nucleophiles, leading to the formation of biologically active derivatives. This property allows the compound to interact with different molecular targets, including enzymes and receptors.

Key Mechanisms:

- Nucleophilic Substitution: The chlorine atom can be substituted by amines or thiols, creating new derivatives with potential biological activity.

- Oxidation and Reduction: Although less common, these reactions can also occur under specific conditions, influencing the compound's reactivity and biological interactions.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various domains:

Anticancer Properties

A study focused on 1,3,5-triazine derivatives revealed that certain derivatives showed cytotoxic effects on human colon cancer cell lines (DLD-1 and HT-29). Notably, a derivative with an Ala-Ala-OMe substituent exhibited time- and dose-dependent cytotoxicity and induced apoptosis through attenuation of intracellular signaling pathways .

Table 1: Cytotoxicity of Triazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7b | DLD-1 | 24.6 | Induces apoptosis |

| 7b | HT-29 | 24.6 | Induces apoptosis |

| Triazine | MCF-7 (breast) | Varies | Alkylating agent; increases with substitutions |

Enzyme Inhibition

Recent studies have shown that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). For instance, compounds derived from this triazine exhibited IC50 values in the low micromolar range against these enzymes .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| A | AChE | 0.051 |

| B | BACE1 | 9.00 |

| C | AChE | 0.055 |

| D | BACE1 | 11.09 |

Microbial Activity

The compound has also been studied for its role as a nitrogen source for certain microorganisms. For example, Pseudomonas sp. strain A can utilize derivatives of triazine as a sole nitrogen source for growth . This indicates potential applications in bioremediation or as a biofertilizer.

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in various therapeutic contexts:

- Colorectal Cancer Treatment:

- Neurodegenerative Disease Research:

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEOKBQBLONYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591759 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112667-87-5 | |

| Record name | 2-Chloro-4-methoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.